molecular formula C8H8Cl2N4O4 B11833857 Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate

Cat. No.: B11833857
M. Wt: 295.08 g/mol
InChI Key: YYXFFDLPPJPJCG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, amino, and nitro groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyrimidine derivative followed by nitration and subsequent amino substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms can be replaced with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate: can be compared with other pyrimidine derivatives that have similar functional groups but different substitution patterns.

    2-Chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine: Lacks the methyl ester group, which can affect its solubility and reactivity.

    Methyl 2-chloro-6-((2-chloroethyl)amino)-4-nitropyrimidine-5-carboxylate: Has a different position of the nitro group, influencing its chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C8H8Cl2N4O4

Molecular Weight

295.08 g/mol

IUPAC Name

methyl 2-chloro-6-(2-chloroethylamino)-5-nitropyrimidine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N4O4/c1-18-7(15)4-5(14(16)17)6(11-3-2-9)13-8(10)12-4/h2-3H2,1H3,(H,11,12,13)

InChI Key

YYXFFDLPPJPJCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)NCCCl)[N+](=O)[O-]

Origin of Product

United States

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